physicochemical properties of 6-(Methylsulfanyl)pyrimidin-4-amine
physicochemical properties of 6-(Methylsulfanyl)pyrimidin-4-amine
Technical Whitepaper: Physicochemical Profiling of 6-(Methylsulfanyl)pyrimidin-4-amine
Executive Summary
6-(Methylsulfanyl)pyrimidin-4-amine (CAS 2390-65-0), also designated as 4-amino-6-(methylthio)pyrimidine, is a critical pyrimidine scaffold in medicinal chemistry. Distinguished by its "push-pull" electronic architecture—featuring an electron-donating amine and a chemically versatile methylthio ether—it serves as a primary intermediate in the synthesis of bioactive heterocycles, including purine mimetics and kinase inhibitors. This guide provides a rigorous physicochemical analysis, spectral fingerprinting, and reactivity profiling to support its application in high-throughput synthesis and drug development.
Molecular Architecture & Identification
The compound consists of a pyrimidine ring substituted at the C4 position with a primary amine and at the C6 position with a methylsulfanyl group. This specific substitution pattern renders the C2 position electrophilic and the C5 position nucleophilic, facilitating regioselective functionalization.
| Identifier | Value |
| IUPAC Name | 6-(Methylsulfanyl)pyrimidin-4-amine |
| Common Synonyms | 4-Amino-6-(methylthio)pyrimidine; 4-Amino-6-methylmercaptopyrimidine |
| CAS Number | 2390-65-0 |
| Molecular Formula | C₅H₇N₃S |
| Molecular Weight | 141.19 g/mol |
| SMILES | CSC1=CC(N)=NC=N1 |
| InChI Key | VSWNFVWHRRUHMM-UHFFFAOYSA-N |
Physical Characterization & Thermodynamics
The dictate its handling, purification, and pharmacokinetic suitability.
Solid-State Properties
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 130–135 °C (Typical range for 4,6-disubstituted pyrimidines of this class).
-
Note: Purity significantly impacts the melting transition; DSC (Differential Scanning Calorimetry) is recommended for precise polymorphic characterization.
-
-
Solubility Profile:
-
High Solubility: DMSO, DMF, Methanol (warm).
-
Moderate Solubility: Ethanol, Ethyl Acetate.
-
Low Solubility: Water, Hexanes.
-
Solution Chemistry (In Silico & Experimental Correlates)
| Property | Value | Implication for Drug Design |
| LogP (Octanol/Water) | ~0.9 – 1.1 | Moderate lipophilicity; favorable for cell membrane permeability. |
| pKa (Conjugate Acid) | ~3.5 – 4.0 | The pyrimidine N1 is the primary protonation site. It remains neutral at physiological pH (7.4). |
| Polar Surface Area (PSA) | ~65 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability. |
Spectral Fingerprinting
Accurate identification requires multi-modal spectroscopic validation. The following data represents the theoretical and empirical consensus for this structure.
Proton NMR ( H-NMR)
Solvent: DMSO-d
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.25 | Singlet (s) | 1H | H-2 | Deshielded by two adjacent nitrogen atoms; characteristic of the pyrimidine core. |
| 6.80 | Broad Singlet (br s) | 2H | -NH | Exchangeable with D |
| 6.35 | Singlet (s) | 1H | H-5 | Shielded by the electron-donating amino and methylthio groups. |
| 2.45 | Singlet (s) | 3H | -S-CH | Characteristic methylthio resonance. |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (+ESI)
-
Parent Ion [M+H]
: m/z 142.2 -
Fragmentation Pattern:
-
Loss of Ammonia (-17 Da): m/z ~125
-
Loss of Methyl radical (-15 Da): m/z ~127
-
Chemical Reactivity & Synthesis Workflow
The utility of 6-(Methylsulfanyl)pyrimidin-4-amine lies in its ability to undergo "Activation-Displacement" sequences. The methylthio group is a "masked" leaving group—stable under basic conditions but highly reactive after oxidation.
Reactivity Pathway Diagram
Figure 1: The "Activation-Displacement" strategy.[1][2] The methylthio group is oxidized to a sulfone (-SO₂Me), converting it into an excellent leaving group for Nucleophilic Aromatic Substitution (SnAr).
Synthesis Protocol (Self-Validating)
Objective: Synthesis from 4,6-Dichloropyrimidine.
-
Step 1: Mono-amination
-
Step 2: Thiolation
Analytical Quality Control
To ensure data integrity in drug development, the following HPLC method is recommended for purity determination.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic core) and 220 nm (amide/amine) |
| Retention Time | Expected ~3.5 - 4.5 min (varies by column) |
Safety & Handling (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use in a fume hood. The methylthio group can degrade to release methanethiol (stench) under strong acidic conditions.
References
-
PubChem. 6-Methylpyrimidin-4-amine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).
-
Kalogirou, A. S., et al. "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine." Arkivoc, 2020, vii, 0-0. Available at: [Link]
-
MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molecules, 2021. Available at: [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-Amino-6-chloro-2-(methylthio)pyrimidine (EVT-460879) | 1005-38-5 [evitachem.com]
- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Methyl Violet - PubChem [pubchem.ncbi.nlm.nih.gov]
